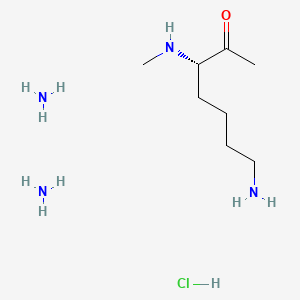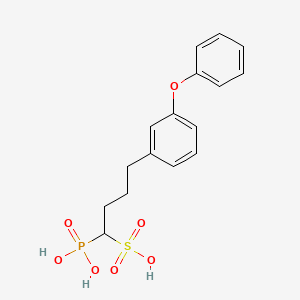
Poly-L-lysine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly-L-lysine (hydrochloride) is a homopolymer composed of L-lysine residues linked by amide bonds between the ε-amino and α-carboxyl groups. This compound is known for its excellent antimicrobial activity, good water solubility, high safety, and biodegradable nature . It is widely used in various industries, including food, pharmaceutical, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly-L-lysine (hydrochloride) can be synthesized chemically through methods such as solid-phase synthesis and ring-opening polymerization . These methods often involve complex steps, including protection and deprotection reactions, which can result in low yields and environmental issues due to by-products.
Industrial Production Methods
Microbial production is a more attractive approach for industrial-scale production of Poly-L-lysine (hydrochloride) due to its economic, practical, efficient, and environmentally friendly nature . This method involves the fermentation of specific microorganisms, such as those from the genus Streptomyces, which produce Poly-L-lysine (hydrochloride) as an extracellular material .
Chemical Reactions Analysis
Poly-L-lysine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Poly-L-lysine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stationary phase in chromatography for the separation of polar compounds.
Biology: Promotes cell adhesion to solid substrates, making it useful in cell culture and tissue engineering.
Medicine: Used as a drug delivery agent, gene carrier, and in microencapsulation technology.
Industry: Serves as a natural food preservative due to its antimicrobial properties.
Mechanism of Action
The antimicrobial mechanism of Poly-L-lysine (hydrochloride) involves its interaction with the cell membrane of microorganisms. It binds to the negatively charged components of the cell membrane, disrupting its integrity and leading to cell death . This compound acts in a carpet-like mechanism, destabilizing the membrane by interacting with negatively charged phospholipid head groups .
Comparison with Similar Compounds
Poly-L-lysine (hydrochloride) is unique due to its high antimicrobial activity, good water solubility, and biodegradable nature. Similar compounds include:
Nisin: A polypeptide with antimicrobial properties, but less effective against a broad range of microorganisms compared to Poly-L-lysine (hydrochloride).
Poly-L-lysine (hydrochloride) stands out due to its broad-spectrum antimicrobial activity and versatility in various applications.
Properties
Molecular Formula |
C8H25ClN4O |
|---|---|
Molecular Weight |
228.76 g/mol |
IUPAC Name |
(3S)-7-amino-3-(methylamino)heptan-2-one;azane;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH.2H3N/c1-7(11)8(10-2)5-3-4-6-9;;;/h8,10H,3-6,9H2,1-2H3;1H;2*1H3/t8-;;;/m0.../s1 |
InChI Key |
RJSGGBUKHBITLZ-CZDIJEQGSA-N |
Isomeric SMILES |
CC(=O)[C@H](CCCCN)NC.N.N.Cl |
Canonical SMILES |
CC(=O)C(CCCCN)NC.N.N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828235.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10828252.png)
![azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)


![9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole](/img/structure/B10828285.png)

![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)

